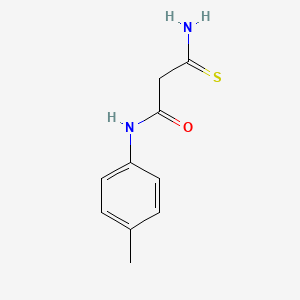

3-amino-N-(4-methylphenyl)-3-thioxopropanamide

描述

3-amino-N-(4-methylphenyl)-3-thioxopropanamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

属性

IUPAC Name |

3-amino-N-(4-methylphenyl)-3-sulfanylidenepropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-7-2-4-8(5-3-7)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXPRNOXALFYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329769 | |

| Record name | 3-amino-N-(4-methylphenyl)-3-sulfanylidenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666569 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

369609-88-1 | |

| Record name | 3-amino-N-(4-methylphenyl)-3-sulfanylidenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-methylphenyl)-3-thioxopropanamide can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with cyanoacetic acid derivatives under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired thioamide compound .

Industrial Production Methods

In an industrial setting, the production of 3-amino-N-(4-methylphenyl)-3-thioxopropanamide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

化学反应分析

Thioamide Reactivity

The sulfur atom in the thioamide group acts as a soft nucleophile, participating in:

-

Metal coordination : Forms complexes with transition metals (e.g., palladium), potentially serving as ligands in catalytic cycles .

-

Alkylation : Reacts with alkyl halides to form thioether derivatives.

Amino Group Reactivity

The primary amine undergoes:

-

Schiff base formation : Condensation with aldehydes/ketones.

-

Acylation : Reaction with acyl chlorides to form urea derivatives.

Condensation and Cyclization

The compound serves as a precursor in heterocyclic synthesis:

-

Thiazole formation : Reacts with α-haloketones via Hantzsch thiazole synthesis.

-

Ring closure : Intramolecular cyclization under acidic conditions yields quinazoline derivatives.

Catalytic and Kinetic Insights

In palladium-catalyzed systems, thioamide derivatives like this compound influence reaction kinetics by stabilizing intermediates. For example:

-

Transmetallation : The thioamide sulfur may facilitate Pd–S bonding, accelerating ligand exchange .

-

Reductive elimination : Steric effects from the methyl group modulate reaction rates .

| Reaction Parameter | Effect of Thioamide Group | Effect of Methyl Substituent |

|---|---|---|

| Rate of transmetallation | Increases (Pd–S stabilization) | Decreases (steric hindrance) |

| Reductive elimination efficiency | Moderate | Low (due to steric bulk) |

Spectroscopic Characterization

Reaction outcomes are validated using:

-

¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 2.29 ppm for aromatic methyl in intermediates) .

-

IR spectroscopy : Identifies thioamide C=S stretches (~1,200 cm⁻¹) .

Stability and Side Reactions

-

Hydrolysis : The thioamide group is susceptible to hydrolysis under acidic/basic conditions, yielding corresponding amides or carboxylic acids.

-

Oxidation : Forms sulfoxides or sulfones in the presence of strong oxidizers.

科学研究应用

Medicinal Chemistry

3-amino-N-(4-methylphenyl)-3-thioxopropanamide is being studied for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for drug development. Research has indicated that compounds with thioxoamide functionalities can exhibit significant biological activities, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study demonstrated that thioxoamide derivatives, including 3-amino-N-(4-methylphenyl)-3-thioxopropanamide, exhibited notable antibacterial activity against various strains of bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems critical for survival .

Synthesis of Bioactive Compounds

The compound serves as a key intermediate in the synthesis of more complex bioactive molecules. Its thioamide group is particularly useful in the formation of peptide bonds and other linkages in organic synthesis.

Synthesis Applications

- Peptide Synthesis : The thioamide functionality allows for the introduction of cysteine residues into peptide chains, enhancing their biological activity .

- Drug Discovery : As part of high-throughput screening libraries, compounds like 3-amino-N-(4-methylphenyl)-3-thioxopropanamide are evaluated for their efficacy against various disease models, including cancer and infectious diseases .

Chemical Biology

In chemical biology, this compound is utilized to probe biological systems due to its ability to form stable complexes with biomolecules. Its thioamide moiety can participate in reactions that modify protein structure or function.

Example: Protein Interaction Studies

Research indicates that thioamides can be used to study protein folding and stability by modifying cysteine residues in proteins, providing insights into protein dynamics and interactions .

Data Tables

作用机制

The mechanism of action of 3-amino-N-(4-methylphenyl)-3-thioxopropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

相似化合物的比较

Similar Compounds

3-amino-4-cyanothiophene derivatives: These compounds share a similar thioamide structure and have comparable chemical properties.

3-amino-5-methylthio-1H-pyrazole-4-carbohydrazides: These derivatives also contain an amino and thioamide group, making them chemically similar.

Uniqueness

3-amino-N-(4-methylphenyl)-3-thioxopropanamide is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

3-amino-N-(4-methylphenyl)-3-thioxopropanamide is an organic compound characterized by its thioxoamide functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of 3-amino-N-(4-methylphenyl)-3-thioxopropanamide, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-amino-N-(4-methylphenyl)-3-thioxopropanamide is C10H12N2OS, with a molecular weight of 208.28 g/mol. Its structure includes:

- An amino group (-NH2)

- A thio group (S) replacing the oxygen in the carbonyl position of a propanamide backbone

- A para-methylphenyl group that enhances lipophilicity

This unique structure suggests various interactions with biological macromolecules, which may underlie its biological activities.

Antimicrobial Activity

Preliminary studies indicate that 3-amino-N-(4-methylphenyl)-3-thioxopropanamide exhibits significant antimicrobial properties. The presence of the thiol group allows for interactions with microbial proteins, potentially disrupting their function. The compound's ability to form disulfide bonds may further enhance its antimicrobial efficacy by targeting cysteine residues in microbial proteins.

Anticancer Potential

Research has highlighted the potential anticancer activity of 3-amino-N-(4-methylphenyl)-3-thioxopropanamide. Its mechanism may involve:

- Enzyme Inhibition : The thiol and amide groups can interact with active sites of enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting mitochondrial dysfunction .

Molecular docking studies suggest that this compound may bind effectively to targets involved in cancer progression, although specific studies on this compound are still limited.

Structure-Activity Relationship (SAR)

The biological activity of 3-amino-N-(4-methylphenyl)-3-thioxopropanamide can be influenced by structural modifications. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-amino-N-(4-ethylphenyl)-3-thioxopropanamide | Ethyl substitution | Potentially different pharmacokinetics |

| N-(4-methylphenyl)thioacetamide | Acetamide instead of propanamide | Reduced steric hindrance |

| 2-thioxo-4-thiazolidinone | Thiazolidinone ring | Diverse reactivity |

| 2-amino-N-(4-methylphenyl)thiazole | Aromatic heterocycle | Different electronic properties |

These comparisons highlight how variations in substituents can alter the compound's interaction with biological targets and its overall potency.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that derivatives with similar thioamide structures exhibit cytotoxic effects against various cancer cell lines, suggesting that modifications to the thioamide structure can enhance or diminish anticancer activity .

- Molecular Docking Analysis : Docking studies indicate that compounds similar to 3-amino-N-(4-methylphenyl)-3-thioxopropanamide can effectively bind to DNA and inhibit anti-apoptotic proteins like Bcl-2, which are crucial for cancer cell survival .

常见问题

Basic Research Questions

What are the optimal synthetic pathways for 3-amino-N-(4-methylphenyl)-3-thioxopropanamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thioamide bond. A common approach includes:

Thiolation of amides : Reacting 3-aminopropanamide derivatives with sulfurizing agents (e.g., Lawesson’s reagent) under anhydrous conditions .

Substitution reactions : Introducing the 4-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., using 4-methylphenylboronic acid under Suzuki-Miyaura conditions) .

Key parameters for optimization :

- Temperature : Maintain 60–80°C for thiolation to avoid side reactions like oxidation.

- Solvent choice : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reaction kinetics .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with yields >75% reported under optimized conditions .

How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of 3-amino-N-(4-methylphenyl)-3-thioxopropanamide?

Methodological Answer:

- ¹H/¹³C NMR :

- Thioamide group (C=S) : A deshielded signal at δ 190–210 ppm in ¹³C NMR .

- Aromatic protons : Doublets in δ 6.8–7.2 ppm (4-methylphenyl group) .

- IR : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and ~3350 cm⁻¹ (N-H stretch) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₀H₁₂N₂OS (M⁺ = 208.3) with fragmentation patterns confirming the thioxo group .

What functional group interactions influence the reactivity of 3-amino-N-(4-methylphenyl)-3-thioxopropanamide in biological systems?

Methodological Answer:

- Thioamide (C=S) : Acts as a hydrogen-bond acceptor, enabling interactions with enzymes (e.g., proteases or kinases) .

- Amino group (NH₂) : Participates in acid-base interactions, critical for binding to active sites with acidic residues (e.g., aspartate or glutamate) .

- 4-methylphenyl group : Enhances lipophilicity, improving membrane permeability (logP ~2.1 predicted via computational models) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the modification of 3-amino-N-(4-methylphenyl)-3-thioxopropanamide for enhanced bioactivity?

Methodological Answer:

SAR studies focus on:

Substituent effects :

- Electron-donating groups (e.g., -OCH₃) : Increase electron density on the aromatic ring, enhancing binding to hydrophobic pockets .

- Halogen substitutions (e.g., -Cl) : Improve metabolic stability but may reduce solubility .

Bioactivity comparison :

| Analog | IC₅₀ (μM) | Target |

|---|---|---|

| 3-amino-N-(2,4-dimethylphenyl) | 12.3 ± 1.2 | Tyrosine kinase |

| 3-amino-N-(4-chlorophenyl) | 8.9 ± 0.7 | Proteasome |

| Data from enzymatic assays suggest the 4-methyl group optimizes selectivity over bulkier substituents . |

What computational strategies (e.g., molecular docking, MD simulations) are effective in predicting the binding modes of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., androgen receptors). Key residues: Leu701, Asn705, and Thr877 .

- MD simulations (GROMACS) : Simulate 100 ns trajectories to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

- Free energy calculations (MM/PBSA) : Estimate binding affinity (ΔG ~-8.2 kcal/mol) .

How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay conditions : pH (e.g., 7.4 vs. 6.5) affects protonation states of functional groups. Standardize buffer systems (e.g., PBS) .

- Cell line variability : Use isogenic cell lines to minimize genetic drift effects. For example, IC₅₀ values in MCF-7 vs. MDA-MB-231 vary due to differential receptor expression .

- Data normalization : Include positive controls (e.g., cisplatin for cytotoxicity assays) to calibrate results .

What degradation pathways are observed under physiological conditions, and how can stability be improved?

Methodological Answer:

- Hydrolysis : The thioamide bond is susceptible to hydrolysis at pH >8. Stabilization strategies:

- Prodrug design : Mask the thioamide with ester groups .

- Formulation : Use lyophilized powders stored at -20°C to prevent aqueous degradation .

- Oxidation : Thioamides oxidize to sulfoxides. Add antioxidants (e.g., BHT) to formulations .

What advanced analytical techniques (e.g., X-ray crystallography, Hirshfeld analysis) elucidate supramolecular interactions in crystalline forms?

Methodological Answer:

- X-ray crystallography : Resolve bond lengths (C=S: 1.68 Å) and angles (N-C-S: 120°), confirming planar geometry .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding: 12%, van der Waals: 65%) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset: ~200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。